molecular formula C12H15NO3S B14913838 3-Methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid

3-Methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14913838
M. Wt: 253.32 g/mol
InChI Key: ZJBYHJUYRRFDHO-UHFFFAOYSA-N
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Description

3-Methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyrrolidine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3S/c1-8-3-4-9(17-8)10(14)13-6-5-12(2,7-13)11(15)16/h3-4H,5-7H2,1-2H3,(H,15,16)

InChI Key

ZJBYHJUYRRFDHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)(C)C(=O)O

Origin of Product

United States

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